6-({[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Overview
Description
6-({[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid is a useful research compound. Its molecular formula is C18H23NO5S and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.12969401 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound under discussion belongs to a broader class of chemicals that have been studied for their unique chemical properties and potential applications in various fields, including materials science, pharmaceuticals, and chemical synthesis. Although direct research on this specific compound is limited, studies on related compounds provide insights into its possible applications and characteristics.
Chemical Synthesis and Derivatives : Research on related thieno[2,3-d]pyrimidines revealed methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, which could be analogous to the synthesis and functionalization of the compound . This method involves the formation of various derivatives through reactions with amines and acetylating agents, highlighting the compound's potential for creating a wide array of chemical derivatives with diverse biological and chemical properties (Santilli, Kim, & Wanser, 1971).
Conformational Studies : Studies on similar cyclohexanone-based compounds have shown that they adopt specific conformations that could be critical in their biological activity. For instance, the distorted chair conformation observed in certain aspartic acid analogues suggests that the spatial arrangement of the compound's functional groups can significantly affect its interactions with biological molecules (Buñuel, Cativiela, Díaz-de-Villegas, & Gálvez, 1996).
Potential in Peptide Research : Conformationally constrained derivatives of amino acids, similar to the core structure of the compound , have been synthesized to assist in peptide and peptoid conformation elucidation studies. These compounds help in understanding peptide structure-activity relationships, indicating potential research applications of the target compound in developing new peptides with tailored biological activities (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Properties
IUPAC Name |
6-[(3-ethoxycarbonyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5S/c1-4-11-10(3)25-16(14(11)18(23)24-5-2)19-15(20)12-8-6-7-9-13(12)17(21)22/h6-7,12-13H,4-5,8-9H2,1-3H3,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMOREFVFDADFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2CC=CCC2C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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